N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrochloride is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrochloride typically involves multiple steps, starting from the quinoline core. Common synthetic routes include:
Skraup Synthesis: This method involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Doebner-Von Miller Synthesis: This method uses aniline and β-ketoesters under acidic conditions to form the quinoline ring.
Friedländer Synthesis: This involves the condensation of 2-aminobenzaldehyde with ketones.
The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .
Scientific Research Applications
N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to DNA or proteins, inhibiting their function and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
4-Hydroxyquinoline: Known for its antimicrobial properties.
Ciprofloxacin: A fluoroquinolone antibiotic with a similar quinoline core.
Uniqueness
N1-(2-(4-Ethylphenyl)quinolin-4-yl)-N2,N2-dimethylethane-1,2-diamine hydrochloride is unique due to its specific substitutions on the quinoline ring, which confer distinct biological activities and chemical properties compared to other quinoline derivatives .
Properties
CAS No. |
853349-65-2 |
---|---|
Molecular Formula |
C21H26ClN3 |
Molecular Weight |
355.9 g/mol |
IUPAC Name |
N-[2-(4-ethylphenyl)quinolin-4-yl]-N',N'-dimethylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C21H25N3.ClH/c1-4-16-9-11-17(12-10-16)20-15-21(22-13-14-24(2)3)18-7-5-6-8-19(18)23-20;/h5-12,15H,4,13-14H2,1-3H3,(H,22,23);1H |
InChI Key |
UFXRSPKZZVWXJK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NCCN(C)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.